2-Formyl-5-(trifluoromethyl)phenylboronic acid CAS number
2-Formyl-5-(trifluoromethyl)phenylboronic acid CAS number
An In-Depth Technical Guide to 2-Formyl-5-(trifluoromethyl)phenylboronic acid: A Keystone Building Block in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: In the landscape of contemporary drug discovery and organic synthesis, the strategic deployment of highly functionalized building blocks is paramount. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of 2-Formyl-5-(trifluoromethyl)phenylboronic acid, a reagent of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and key applications, with a particular focus on the mechanistic rationale behind its utility and the practicalities of its experimental use.
Core Properties and Structural Attributes
2-Formyl-5-(trifluoromethyl)phenylboronic acid, identified by the CAS number 1204580-94-8 , is a crystalline solid at room temperature.[1][2][3] Its molecular structure is characterized by a phenyl ring substituted with a boronic acid group, a formyl (aldehyde) group, and a trifluoromethyl group. This unique combination of functional groups imparts a desirable balance of reactivity, stability, and modifiability, making it a versatile reagent in organic synthesis.
The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and the acidity of the boronic acid.[4][5] This electronic effect can enhance the rate and selectivity of certain cross-coupling reactions.[6] The ortho-formyl group provides a reactive handle for a wide array of subsequent chemical transformations, including reductive aminations, condensations, and oxidations, thereby expanding the synthetic possibilities.
Table 1: Physicochemical Properties of 2-Formyl-5-(trifluoromethyl)phenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 1204580-94-8 | [1][2][3][7] |
| Molecular Formula | C₈H₆BF₃O₃ | [1][2] |
| Molecular Weight | 217.94 g/mol | [1][8] |
| Appearance | Solid | [1] |
| Purity | Typically ≥95% | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1][3] |
Safety and Handling: As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound. It is classified as a warning-level hazard, with H-statements indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Handling should be performed in a well-ventilated fume hood.[1]
Synthesis and Mechanistic Considerations
The synthesis of 2-Formyl-5-(trifluoromethyl)phenylboronic acid is typically achieved through a two-step process starting from the corresponding bromobenzaldehyde.[4] This well-established route offers a reliable and scalable method for producing the desired boronic acid.
Synthetic Workflow
The general synthetic approach involves two key transformations:
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Protection of the Aldehyde: The formyl group is first protected to prevent it from interfering with the subsequent lithium-halogen exchange and borylation steps. This is a critical consideration, as organolithium reagents readily add to aldehydes.
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Lithium-Halogen Exchange and Borylation: The protected aryl bromide undergoes a lithium-halogen exchange followed by quenching with a trialkyl borate ester to form the boronic ester.
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Deprotection and Hydrolysis: The protecting group is removed, and the boronic ester is hydrolyzed to afford the final 2-Formyl-5-(trifluoromethyl)phenylboronic acid.
Caption: Synthetic workflow for 2-Formyl-5-(trifluoromethyl)phenylboronic acid.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized representation based on standard procedures for this class of compounds.[4]
Step 1: Protection of 2-Bromo-4-(trifluoromethyl)benzaldehyde
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To a solution of 2-bromo-4-(trifluoromethyl)benzaldehyde in toluene are added ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
Upon completion, the reaction is cooled, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected aldehyde.
Step 2: Borylation
-
The protected aldehyde is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise, and the reaction is stirred at -78°C for 1 hour.
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Triisopropyl borate is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.
Step 3: Hydrolysis and Deprotection
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The reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
The mixture is stirred vigorously for several hours to effect both hydrolysis of the boronic ester and deprotection of the aldehyde.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-Formyl-5-(trifluoromethyl)phenylboronic acid.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of 2-Formyl-5-(trifluoromethyl)phenylboronic acid make it a valuable reagent in several areas of chemical research, particularly in the synthesis of complex organic molecules for pharmaceutical applications.[9]
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this boronic acid is in Suzuki-Miyaura cross-coupling reactions.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl and related structures that are common motifs in drug candidates.[11][12] The electron-withdrawing trifluoromethyl group can favorably influence the reaction kinetics and yields.[6]
Caption: Generalized Suzuki-Miyaura cross-coupling catalytic cycle.
Antimicrobial Potential and Isomerization
Recent research has highlighted the potential of 2-Formyl-5-(trifluoromethyl)phenylboronic acid as an antimicrobial agent.[4][5] In some solutions, this compound can undergo an intramolecular cyclization to form the corresponding 3-hydroxybenzoxaborole.[4] This cyclic isomer is structurally similar to Tavaborole (AN2690), an FDA-approved antifungal drug.[4][5] This isomerization is significant because benzoxaboroles are known to inhibit leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis in microorganisms.[4][5]
The compound has shown moderate activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus.[4][5] Notably, its minimum inhibitory concentration (MIC) against Bacillus cereus was found to be lower than that of Tavaborole.[5] This suggests that 2-formylphenylboronic acids are a promising class of compounds for the development of new antibacterial agents.[4][5]
A Versatile Intermediate for Further Functionalization
Beyond its direct applications, the aldehyde functionality of 2-Formyl-5-(trifluoromethyl)phenylboronic acid serves as a versatile synthetic handle for building more complex molecular architectures. This allows for its incorporation into a wide range of scaffolds through reactions such as:
-
Wittig reactions to form alkenes
-
Reductive amination to introduce amine functionalities
-
Condensation reactions with various nucleophiles
This versatility makes it an attractive starting material for the construction of combinatorial libraries for high-throughput screening in drug discovery programs.[9]
Conclusion
2-Formyl-5-(trifluoromethyl)phenylboronic acid is a highly valuable and versatile building block in modern organic and medicinal chemistry. Its unique combination of a reactive boronic acid, a modifiable formyl group, and an electron-withdrawing trifluoromethyl group provides chemists with a powerful tool for the synthesis of complex molecules. Its established role in robust C-C bond-forming reactions like the Suzuki-Miyaura coupling, coupled with its emerging potential as an antimicrobial agent, ensures its continued importance in both academic research and industrial drug development. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively and safely utilize this reagent in their synthetic endeavors.
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